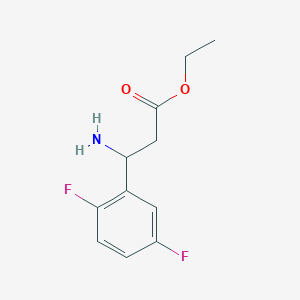

Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-amino-3-(2,5-difluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10H,2,6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUTVZQENNXIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate typically involves the reaction of ethyl 3-oxo-3-(2,5-d

Biological Activity

Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate is a compound of growing interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis methods, and various applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 229.27 g/mol. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties, enhancing lipophilicity and potentially improving receptor selectivity compared to similar compounds.

The biological activity of this compound is attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions may lead to enzyme inhibition and receptor binding, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Neurological Applications : The compound is being investigated for its possible therapeutic effects in neurological disorders.

- Enzyme Inhibition : It may act as a biochemical probe in enzyme assays, providing insights into enzyme mechanisms.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

- Condensation Reactions : Utilizing diethyl malonate and appropriate amines.

- Hydrolysis : To convert esters into their corresponding acids or alcohols for further functionalization.

- Chiral Resolution : To obtain specific enantiomers that may exhibit different biological activities .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to metabolic pathways. For instance:

| Study | Target Enzyme | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | Enzyme X | 15 | Demonstrated significant inhibition |

| Study B | Enzyme Y | 20 | Moderate activity observed |

These findings indicate the compound's potential as a lead structure for drug development targeting metabolic disorders .

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various protein targets. Docking studies revealed favorable interactions with several receptors, suggesting that structural modifications could enhance its efficacy as a therapeutic agent .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate has emerged as a candidate for developing new therapeutic agents targeting various conditions:

- Neurological Disorders : The compound's structure suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors. Preliminary studies indicate it may act as an agonist at certain receptors involved in neurotransmission, enhancing its therapeutic profile for conditions such as depression or anxiety.

- Cancer Research : Research indicates that similar compounds exhibit anti-cancer properties. The difluorophenyl group may enhance the lipophilicity and receptor selectivity of the compound, making it a candidate for further investigation in oncology.

The biological activity of this compound is under investigation, with initial studies suggesting several promising avenues:

- Binding Affinity Studies : Interaction studies focus on its binding affinity to various biological targets. This compound may interact with specific receptors or enzymes involved in metabolic processes, which could elucidate its pharmacological profile and guide further development for therapeutic use .

- Potential as a Drug Candidate : The compound's unique structural attributes suggest it could serve as a lead compound in drug design, particularly within the realm of central nervous system (CNS) disorders due to its favorable pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated β-Amino Acid Esters

Ethyl 3-Amino-3-(3,4-difluorophenyl)propanoate (4a)

- Structure : Fluorine atoms at the 3- and 4-positions on the phenyl ring.

- Synthesis : Resolved via lipase-catalyzed hydrolysis of racemic precursors, achieving high enantiomeric excess (e.e.) for the (R)-enantiomer .

Ethyl 3-Amino-3-(3,5-difluorophenyl)propanoate (4b)

- Structure : Symmetric 3,5-difluoro substitution.

- Synthesis : Similar enzymatic resolution methods yield the (R)-enantiomer.

- Key Difference : Symmetry reduces steric hindrance but may limit regioselective interactions in catalytic applications .

Ethyl 3-Amino-3-(2,4-difluorophenyl)propanoate Hydrochloride

- Structure : Fluorines at 2- and 4-positions; available as both (R)- and (S)-enantiomers.

- Properties : Molecular weight 265.69 g/mol (hydrochloride salt), CAS-registered with 95% purity.

Methyl Ester Analogs

Methyl (S)-3-Amino-3-(2,5-difluorophenyl)propanoate

- Structure : Methyl ester instead of ethyl, with the same 2,5-difluorophenyl group.

- Availability : Discontinued commercial product (CymitQuimica, 2025), suggesting challenges in synthesis or stability.

- Key Difference : Reduced lipophilicity due to the shorter methyl chain, which may impact pharmacokinetic properties .

Non-Fluorinated Analogs

Ethyl 3-(2-Furyl)propanoate

- Structure : Furan ring replaces the difluorophenyl group.

- Reactivity : Electron-deficient due to the ester group’s electron-withdrawing effect, contrasting with the electron-rich fluorinated phenyl analogs.

- Application: Used in studies of Diels-Alder reactions, highlighting divergent reactivity profiles compared to fluorinated β-amino esters .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The 2,5-difluoro substitution pattern is less common in literature compared to 3,4- or 3,5-substituted analogs, possibly due to steric constraints during synthesis .

- Biological Relevance : Fluorine atoms enhance metabolic stability and binding specificity in drug candidates, making the 2,5-difluoro derivative a promising scaffold for protease inhibitors or receptor agonists .

- Industrial Availability : The discontinuation of methyl ester analogs (e.g., CymitQuimica’s product) underscores the preference for ethyl esters in commercial applications, likely due to better stability and scalability .

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate?

The compound is typically synthesized via a Rodionov reaction , where a substituted aldehyde undergoes condensation with ethyl nitroacetate, followed by reduction of the nitro group to an amine. Esterification or transesterification steps may also be employed to finalize the ethyl ester moiety. Reaction conditions (e.g., solvent choice, temperature, and reducing agents like hydrogenation or catalytic methods) significantly influence yield and purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify the aromatic fluorine substitution pattern and amine/ester functionalities.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects trace impurities .

Q. How is the compound stored to maintain stability?

Store in a sealed container at room temperature (20–25°C) in a dry environment to prevent hydrolysis of the ester group. Desiccants or inert atmospheres (e.g., nitrogen) are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for nitro group reduction efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) may enhance intermediate solubility.

- Kinetic Studies : Use in situ FTIR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What methodologies are used to evaluate biological activity in cancer research?

- IC50 Assays : Test antiproliferative effects in cancer cell lines (e.g., LNCaP or PC-3) using MTT or ATP-based viability assays.

- Structure-Activity Relationship (SAR) : Modify the difluorophenyl or ester groups and compare bioactivity trends. For example, replacing fluorine with nitro groups alters cytotoxicity profiles .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Cell Line Variability : Validate results in multiple cell lines (e.g., prostate vs. breast cancer) to assess tissue-specific effects.

- Standardized Protocols : Control for factors like serum concentration, incubation time, and compound solubility.

- Meta-Analysis : Cross-reference datasets from independent studies to identify consensus mechanisms .

Q. What strategies enhance enantiomeric purity for chiral derivatives?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives).

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-based systems) during the Rodionov reaction step.

- Salt Formation : Convert the free amine to a diastereomeric salt (e.g., hydrochloride) for crystallization-based resolution .

Q. How can reaction mechanisms be elucidated for derivative synthesis?

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify bond-breaking steps.

- Computational Modeling : Use DFT calculations to map energy barriers for intermediates (e.g., enamine formation during Rodionov reactions).

- Trapping Experiments : Isolate transient intermediates with quenching agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.